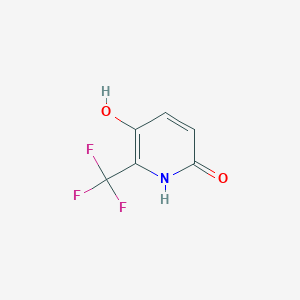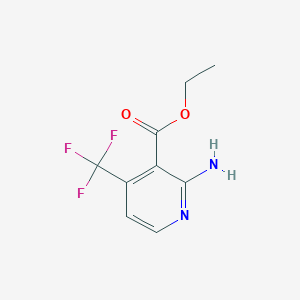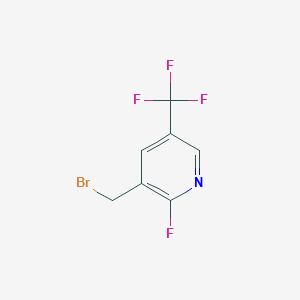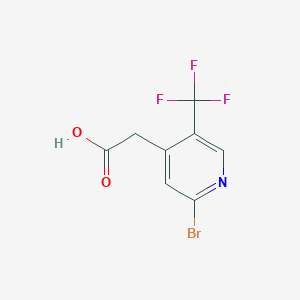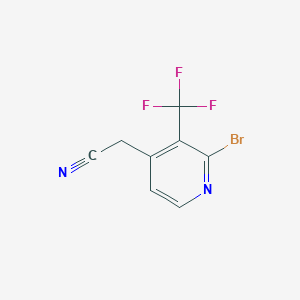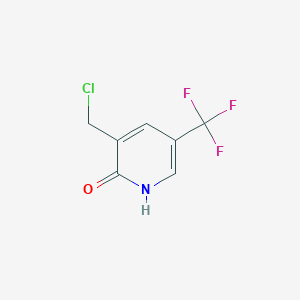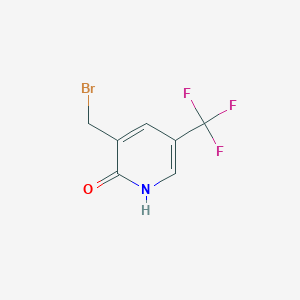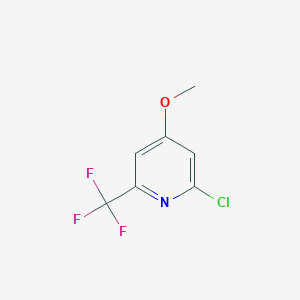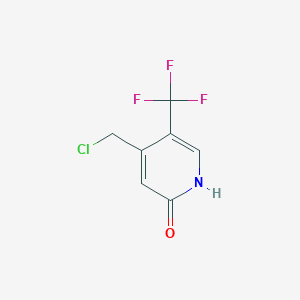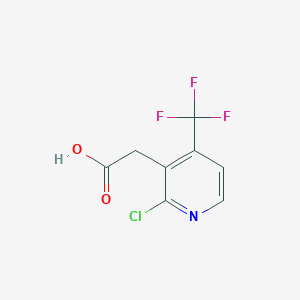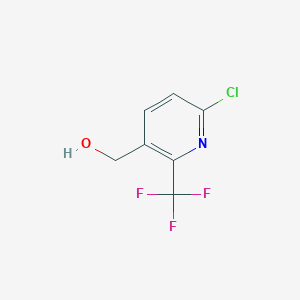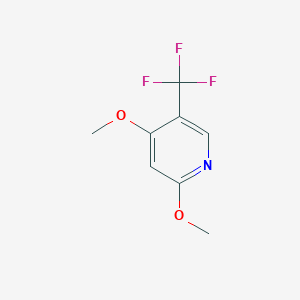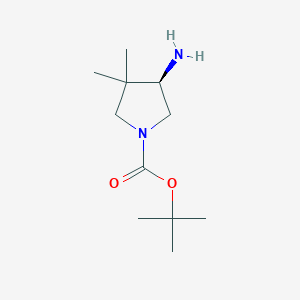
叔丁基(4R)-4-氨基-3,3-二甲基吡咯烷-1-羧酸酯
描述
tert-Butyl (4R)-4-amino-3,3-dimethylpyrrolidine-1-carboxylate: is a chemical compound characterized by its tert-butyl ester group attached to a pyrrolidine ring
科学研究应用
Chemistry
In organic synthesis, tert-butyl (4R)-4-amino-3,3-dimethylpyrrolidine-1-carboxylate serves as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists or antagonists.
Medicine
Pharmaceutical applications include its use in the development of drugs targeting specific enzymes or receptors. Its structural features make it a valuable scaffold for drug design and discovery.
Industry
In the industrial sector, tert-butyl (4R)-4-amino-3,3-dimethylpyrrolidine-1-carboxylate is used in the production of specialty chemicals and materials, where its reactivity and stability are advantageous.
作用机制
Target of Action
The tert-butyl group, a component of this compound, is known for its unique reactivity pattern in chemical transformations . It has relevance in nature and implications in biosynthetic and biodegradation pathways .
Mode of Action
This group is used in a variety of organic compounds, highlighting its characteristic applications .
Biochemical Pathways
The tert-butyl group, a part of this compound, is known to have implications in biosynthetic and biodegradation pathways .
Result of Action
Compounds with the tert-butyl group have been used in the synthesis of various organic compounds, indicating their potential role in chemical transformations .
Action Environment
The synthesis of compounds with the tert-butyl group has been achieved using flow microreactor systems, suggesting that the synthesis process can be more efficient, versatile, and sustainable compared to the batch .
生化分析
Biochemical Properties
Tert-butyl (4R)-4-amino-3,3-dimethylpyrrolidine-1-carboxylate plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes such as lactate dehydrogenase and myoglobin, influencing their activity and stability . The nature of these interactions often involves binding to specific sites on the enzymes, leading to changes in their conformation and activity. Additionally, tert-butyl (4R)-4-amino-3,3-dimethylpyrrolidine-1-carboxylate can act as a substrate or inhibitor in various biochemical pathways, further highlighting its importance in biochemical research.
Cellular Effects
The effects of tert-butyl (4R)-4-amino-3,3-dimethylpyrrolidine-1-carboxylate on cellular processes are diverse and significant. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of nuclear factor erythroid 2-related factor (Nrf2), leading to changes in oxidative stress responses and antioxidant defenses . Additionally, tert-butyl (4R)-4-amino-3,3-dimethylpyrrolidine-1-carboxylate can affect the expression of genes involved in cell proliferation and apoptosis, thereby impacting cell function and survival.
Molecular Mechanism
At the molecular level, tert-butyl (4R)-4-amino-3,3-dimethylpyrrolidine-1-carboxylate exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For example, it can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby modulating their catalytic activity . Additionally, tert-butyl (4R)-4-amino-3,3-dimethylpyrrolidine-1-carboxylate can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The effects of tert-butyl (4R)-4-amino-3,3-dimethylpyrrolidine-1-carboxylate can change over time in laboratory settings. This compound is known to be relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . The stability and degradation of tert-butyl (4R)-4-amino-3,3-dimethylpyrrolidine-1-carboxylate can impact its long-term effects on cellular function, with potential implications for in vitro and in vivo studies. Researchers must consider these temporal effects when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of tert-butyl (4R)-4-amino-3,3-dimethylpyrrolidine-1-carboxylate can vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing antioxidant defenses and reducing oxidative stress . At high doses, it can have toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Understanding the dosage-dependent effects of tert-butyl (4R)-4-amino-3,3-dimethylpyrrolidine-1-carboxylate is crucial for its safe and effective use in research and potential therapeutic applications.
Metabolic Pathways
Tert-butyl (4R)-4-amino-3,3-dimethylpyrrolidine-1-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism This compound can undergo biotransformation through processes such as oxidation, reduction, and conjugation, leading to the formation of metabolites that may have distinct biological activities
Transport and Distribution
The transport and distribution of tert-butyl (4R)-4-amino-3,3-dimethylpyrrolidine-1-carboxylate within cells and tissues are mediated by various transporters and binding proteins . This compound can be taken up by cells through specific transport mechanisms and distributed to different cellular compartments. The localization and accumulation of tert-butyl (4R)-4-amino-3,3-dimethylpyrrolidine-1-carboxylate within cells can affect its activity and function, with potential implications for its use in biochemical research and therapeutic applications.
Subcellular Localization
The subcellular localization of tert-butyl (4R)-4-amino-3,3-dimethylpyrrolidine-1-carboxylate is an important factor in determining its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of tert-butyl (4R)-4-amino-3,3-dimethylpyrrolidine-1-carboxylate can influence its interactions with other biomolecules and its overall effects on cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4R)-4-amino-3,3-dimethylpyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or their derivatives.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via esterification, often using tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to enhance efficiency and yield. Flow microreactor systems have been shown to be effective for the synthesis of tert-butyl esters, providing a more sustainable and scalable approach .
化学反应分析
Types of Reactions
Oxidation: tert-Butyl (4R)-4-amino-3,3-dimethylpyrrolidine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced or modified using various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.
相似化合物的比较
Similar Compounds
- tert-Butyl (2R,4R)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate
- tert-Butyl (2S,4S)-2-(aminomethyl)-4-methylpyrrolidine-1-carboxylate
Uniqueness
tert-Butyl (4R)-4-amino-3,3-dimethylpyrrolidine-1-carboxylate is unique due to its specific stereochemistry and the presence of both tert-butyl and amino groups. This combination of features provides distinct reactivity and potential for selective interactions in chemical and biological systems.
By understanding the synthesis, reactions, applications, and mechanisms of action of tert-butyl (4R)-4-amino-3,3-dimethylpyrrolidine-1-carboxylate, researchers can better utilize this compound in various scientific and industrial contexts.
属性
IUPAC Name |
tert-butyl (4R)-4-amino-3,3-dimethylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-6-8(12)11(4,5)7-13/h8H,6-7,12H2,1-5H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQDCEVLPYUFGY-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC1N)C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CN(C[C@@H]1N)C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



